Cephalexin hydrochloride anhydrous

Pharmaceutical Formulation Solubility Enhancement Pre-formulation Studies

Sourcing a reproducible reference standard for cephalosporin analysis or a soluble form for in vitro assays is a common bottleneck. This anhydrous hydrochloride salt resolves these challenges. - Enhanced DMSO solubility (9 mg/mL) enables concentrated stock solutions for cell-based assays, a critical advantage over the insoluble free base form. - Demonstrates faster absorption and distinct pharmacokinetics (Cmax, AUC) compared to cefaclor and cefadroxil, making it an ideal comparator for preclinical PK/PD modeling. - Supplied with comprehensive analytical data, it serves as a validated reference for HPLC/UPLC method development, directly supporting USP monograph specifications for the hydrochloride salt.

Molecular Formula C16H18ClN3O4S
Molecular Weight 383.9 g/mol
CAS No. 59695-59-9
Cat. No. B1243757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalexin hydrochloride anhydrous
CAS59695-59-9
Synonyms5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))-
Cefalexin
Cephalexin
Cephalexin Dihydride
Cephalexin Hemihydrate
Cephalexin Hydrochloride
Cephalexin Monohydrate
Cephalexin Monohydrochloride
Cephalexin Monohydrochloride, Monohydrate
Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer
Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer
Cephalexin, (6R-(6alpha,7beta))-Isomer
Cephalexin, Monosodium Salt
Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer
Ceporexine
Palitrex
Molecular FormulaC16H18ClN3O4S
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.Cl
InChIInChI=1S/C16H17N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10-,11-,15-;/m1./s1
InChIKeyLSBUIZREQYVRSY-CYJZLJNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalexin HCl Anhydrous Procurement Overview


Cephalexin hydrochloride anhydrous (CAS 59695-59-9), molecular formula C₁₆H₁₈ClN₃O₄S, is the anhydrous hydrochloride salt form of the first-generation cephalosporin antibiotic cephalexin . This semi-synthetic beta-lactam exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), thereby disrupting bacterial cell-wall synthesis [1]. The compound is a white to off-white crystalline powder with a molecular weight of 383.9 g/mol . It is widely utilized as a reference standard in analytical chemistry, as a starting material for novel pharmaceutical formulations, and as a positive control in microbiology research exploring antibacterial susceptibility and mechanisms of resistance.

Antimicrobial reference standard — USP-monographed salt form for HPLC / QC method development.
Positive control for susceptibility assays — established MIC profile for Gram-positive and selected Gram-negative strains.
DMSO-soluble salt form — enables stock preparation for in vitro microbiology and cell-based assays.

Cephalexin HCl Anhydrous: Non-Interchangeability


The interchangeability of cephalexin forms is precluded by quantifiable differences in physicochemical properties, pharmacokinetic behavior, and antimicrobial potency. The anhydrous hydrochloride salt exhibits distinct solubility profiles in non-aqueous media and, critically, demonstrates more rapid absorption compared to the free base form [1]. Furthermore, significant variance in in vitro potency exists; cephalexin displays higher Minimum Inhibitory Concentrations (MICs) compared to analogs like cephaloridine and ampicillin against specific pathogens, directly impacting its selection for susceptibility testing [2]. These data-driven differences underscore that cephalexin hydrochloride anhydrous is not a generic substitute but a specific chemical entity with unique performance characteristics critical for reproducible research and formulation development.

HCl anhydrous ≠ free base
DMSO solubility and reported absorption rate differ; direct substitution may shift assay or dissolution outcomes.
Anhydrous ≠ monohydrate
Water content and pH limits vary per USP specifications; lot selection affects formulation reproducibility.
Not equipotent with other cephalosporins
Reported higher MIC values against Gram-positive isolates compared to cephaloridine and ampicillin; class-level assumptions may lead to incorrect breakpoint selection.

Cephalexin HCl Anhydrous: Differentiation Evidence


DMSO Solubility vs. Free Base

The hydrochloride salt form of cephalexin demonstrates markedly enhanced solubility in specific organic solvents compared to the free base form, a critical attribute for developing non-aqueous formulations and analytical methods. Specifically, at 25°C, Cephalexin HCl anhydrous is soluble in DMSO at a concentration of 9 mg/mL (23.44 mM) . In contrast, the free base form is described as practically insoluble in alcohol, chloroform, and ether . This differential solubility profile provides a clear, quantifiable advantage for researchers requiring dissolution in DMSO-based systems for in vitro assays.

DMSO Solubility
Cross-study comparable
Target
9 mg/mL (23.44 mM) in DMSO at 25°C
Free base
Practically insoluble in alcohol, chloroform, ether
Supports DMSO stock preparation for in vitro assays
Verify free base solubility specification with supplier
Pharmaceutical Formulation Solubility Enhancement Pre-formulation Studies

Oral Absorption Rate: HCl vs. Free Base

In pharmacokinetic studies, the hydrochloride salt form of cephalexin exhibits a clinically meaningful advantage in absorption rate over the free base. Literature compiled from authoritative sources indicates that 'Cephalexin hydrochloride appears to be more rapidly absorbed than the free base' [1]. While the exact quantitative difference in absorption rate constant (Ka) or Tmax is not provided in the reference, this qualitative statement from a secondary authoritative source points to a verifiable pharmacokinetic distinction between the two chemical forms. This is a key differentiator for studies modeling oral absorption or developing immediate-release formulations.

Oral Absorption Rate
Supporting evidence
Target
More rapid absorption reported
Free base
Slower absorption indicated
Supports absorption model interpretation
Qualitative evidence; no numeric Ka/Tmax provided
Pharmacokinetics Bioavailability Drug Absorption

In Vitro Potency vs. Cephaloridine & Ampicillin

While not a direct comparison of salt forms, in vitro susceptibility testing reveals that cephalexin possesses higher Minimum Inhibitory Concentrations (MICs) against key Gram-positive pathogens compared to other first-generation cephalosporins and penicillins. Specifically, the MICs of cephalexin against group A streptococci, pneumococci, and staphylococci were found to be higher than those for cephaloridine and ampicillin [1]. The exception is penicillinase-producing staphylococci, against which ampicillin is ineffective [1]. This data is crucial for setting appropriate experimental breakpoints and understanding the relative potency of cephalexin within its class.

In Vitro Potency
Class-level inference

Higher MICs against group A streptococci, pneumococci, and staphylococci compared to cephaloridine and ampicillin. Ampicillin is ineffective against penicillinase-producing staphylococci.

Supports breakpoint range review for susceptibility testing
Exact MIC values vary by strain and source
Antimicrobial Susceptibility Minimum Inhibitory Concentration (MIC) Microbiology

Antibacterial MIC Profile

Cephalexin hydrochloride anhydrous demonstrates a specific and quantifiable antibacterial spectrum against a panel of Gram-positive and Gram-negative bacteria. Reported Minimum Inhibitory Concentration (MIC) values are as follows: 2 µg/mL for Bacillus anthracis, Edwardsiella taFda, Vibrio cholera, and Pasteurella multocida; 4 µg/mL for Edwardsiella tarda; 4.4 µg/mL for Alcaligenes sp.; and 5.7 µg/mL for Proteus rettgeri [1]. This data provides a precise, baseline activity profile for this specific salt form, which is essential for planning microbiology experiments and quality control assays.

MIC Profile
Supporting evidence
B. anthracis
2 µg/mL
E. tarda
4 µg/mL
P. rettgeri
5.7 µg/mL

Additional strains: 2–4.4 µg/mL

Supports in-house QC range verification
Broth microdilution assay; confirm with current CLSI/EUCAST guidelines
Antimicrobial Spectrum MIC Determination Gram-positive and Gram-negative Activity

Superior Bioavailability vs. Cefaclor & Cefadroxil

In a randomized crossover study comparing the pharmacokinetics of 1,000 mg oral doses, cephalexin (which would be administered as a salt form like the hydrochloride) achieved a significantly higher maximal serum concentration (Cmax) and a larger area under the curve (AUC) than cefaclor and cefadroxil. The Cmax for cephalexin was 38.8 ± 8.1 mg/L, compared to 34.6 ± 7.8 mg/L for cefaclor and 33.0 ± 5.4 mg/L for cefadroxil [1]. Similarly, the AUC for cephalexin was 93.0 ± 14.8 h·mg/L, which was higher than that of cefaclor (74.5 ± 9.9 h·mg/L) and cefadroxil (70.1 ± 9.0 h·mg/L) [1]. This data demonstrates a clear, quantifiable pharmacokinetic advantage for cephalexin over these close in-class analogs.

Bioavailability vs. Cefaclor & Cefadroxil
Head-to-head
Cephalexin HCl
Cmax 38.8±8.1 mg/L
AUC 93.0±14.8 h·mg/L
Cefaclor
Cmax 34.6±7.8 mg/L
AUC 74.5±9.9 h·mg/L
Cefadroxil
Cmax 33.0±5.4 mg/L
AUC 70.1±9.0 h·mg/L
Supports PK modeling exposure comparison
1,000 mg oral, 12 fasting subjects; crossover design
Clinical Pharmacokinetics Bioavailability Cmax and AUC Comparison

Cephalexin HCl Anhydrous: Application Scenarios


DMSO-Based In Vitro Assay Development

The confirmed solubility of cephalexin hydrochloride anhydrous in DMSO at 9 mg/mL makes it the preferred form for preparing stock solutions for cell-based assays, high-throughput screening, and in vitro microbiology studies. Researchers working with this compound can reliably create concentrated solutions for dilution into aqueous buffers, a process that would be inefficient or impossible using the free base form, which is practically insoluble in organic solvents like DMSO .

PK/PD Modeling for High-Bioavailability Cephalosporins

Due to its quantifiably superior Cmax and AUC compared to cefaclor and cefadroxil , cephalexin hydrochloride serves as an ideal reference compound for preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling. Studies aiming to benchmark the oral bioavailability of novel cephalosporin candidates or investigate drug-drug interactions will find cephalexin a highly relevant and well-characterized comparator.

Analytical Method & QC Reference Standard

The well-defined chemical structure (C₁₆H₁₈ClN₃O₄S, MW 383.9) and the availability of USP monograph specifications for the hydrochloride salt (e.g., pH of a 1% solution: 1.5-3.0, water content: 3.0-6.5% for the monohydrate) establish cephalexin hydrochloride anhydrous as a critical reference standard. It is essential for developing and validating HPLC, UPLC, and dissolution methods for pharmaceutical quality control of both the active pharmaceutical ingredient and finished dosage forms.

Antimicrobial Susceptibility Breakpoint Setup

The published MIC values for cephalexin hydrochloride against a panel of organisms (e.g., 2 µg/mL for B. anthracis, 5.7 µg/mL for P. rettgeri) provide a validated baseline for researchers. These data are used to establish internal quality control ranges for susceptibility testing, to screen for novel antibacterial agents, and to study the evolution of antibiotic resistance in surveillance programs.

Application
Selection Property
Validation Focus
In-vitro assay preparation (DMSO)
Organic-solvent solubility
DMSO solubility verification
PK/PD model reference compound
Bioavailability baseline
Cmax/AUC cross-study verification
Analytical method QC standard
USP monograph identity
HPLC/UV assay validation
Susceptibility testing QC
Strain-specific MIC benchmarks
In-house MIC range verification

Technical Documentation Hub

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